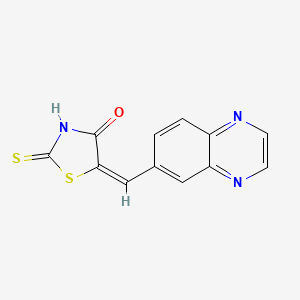
Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of anthranilic acid derivatives with various reagents . One common method includes the use of catalytic amounts of sodium iodide (NaI) and heating the reaction mixture under reflux conditions at 65°C for 28 hours .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds .
Aplicaciones Científicas De Investigación
Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair . This inhibition leads to the disruption of bacterial cell division and growth, making it a potential candidate for antibacterial drug development .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate include:
- Ethyl 5-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methyl groups at specific positions on the quinoline ring enhances its reactivity and potential biological activity compared to other similar compounds .
Propiedades
Número CAS |
6291-29-8 |
|---|---|
Fórmula molecular |
C13H12ClNO3 |
Peso molecular |
265.69 g/mol |
Nombre IUPAC |
ethyl 8-chloro-7-methyl-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H12ClNO3/c1-3-18-13(17)9-6-15-11-8(12(9)16)5-4-7(2)10(11)14/h4-6H,3H2,1-2H3,(H,15,16) |
Clave InChI |
PMLXZOBLQOKISR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-7-chloro-2-methylbenzo[d]thiazole](/img/structure/B15065240.png)


![[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)





![3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B15065284.png)


